4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol
Description
Properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-7-8-21(6,17-9-13(2)19(22)14(3)10-17)18-11-15(4)20(23)16(5)12-18/h9-12,22-23H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODSLDFWGKAUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384307 | |
| Record name | 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122419-17-4 | |
| Record name | 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The acid-catalyzed condensation of 4-hydroxy-3,5-dimethylphenol with pentan-2-one in the presence of sulfuric acid (H₂SO₄) is a widely employed method. The reaction proceeds via a Ketalization-Aldol cascade :
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Protonation of the ketone carbonyl group by H₂SO₄ enhances electrophilicity.
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Nucleophilic attack by the phenolic oxygen on the carbonyl carbon, forming a hemiketal intermediate.
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Dehydration to generate a carbocation at the pentan-2-yl bridge.
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Electrophilic aromatic substitution (EAS) with a second equivalent of 4-hydroxy-3,5-dimethylphenol, yielding the target compound.
Stoichiometric Ratio :
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4-Hydroxy-3,5-dimethylphenol : Pentan-2-one = 2 : 1 (molar basis).
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H₂SO₄ acts as both catalyst and dehydrating agent (10–15 mol%).
Optimization Studies
Key parameters influencing yield and purity include:
Yield : 85–94% after purification.
Friedel-Crafts Alkylation
Methodology
This approach employs 2-bromo-4-hydroxy-3,5-dimethylphenylpentane as the alkylating agent and 4-hydroxy-3,5-dimethylphenol as the nucleophile. The reaction is catalyzed by aluminum chloride (AlCl₃) under anhydrous conditions:
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Activation : AlCl₃ coordinates to the bromine atom, facilitating heterolytic cleavage to generate a carbocation.
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EAS : The carbocation undergoes electrophilic attack by the phenolic ring, forming the pentan-2-yl bridge.
Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–5°C (prevents carbocation rearrangements).
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Molar Ratio: Alkylating agent : Phenol : AlCl₃ = 1 : 2 : 1.2.
Challenges and Solutions
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Carbocation Stability : The secondary carbocation from 2-bromopentane is prone to Wagner-Meerwein rearrangements. Using bulky solvents (e.g., THF) stabilizes the transition state.
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Byproduct Formation : Over-alkylation is mitigated by slow addition of the alkylating agent and low-temperature conditions .
Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes cost efficiency and sustainability :
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Catalyst Recycling : Heterogeneous catalysts (e.g., sulfonated carbon nanotubes) replace H₂SO₄, reducing waste.
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Solvent Recovery : Petroleum ether is distilled and reused, lowering environmental impact.
Process Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 30–35°C |
| Throughput | 50–100 kg/hour |
Green Chemistry Innovations
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Microwave-Assisted Synthesis : Reduces reaction time by 60% (1.5 hours) with comparable yields (88–92%).
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Biocatalytic Routes : Engineered lipases catalyze the condensation at ambient conditions, though yields remain suboptimal (65–70%).
Purification and Characterization
Column Chromatography
Recrystallization
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Solvent System : Ethanol/water (7:3 v/v).
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Crystal Morphology : Monoclinic prisms (confirmed by X-ray diffraction).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 85–94 | 95–98 | High | Moderate (acid waste) |
| Friedel-Crafts | 78–82 | 92–95 | Moderate | High (halogenated byproducts) |
| Continuous Flow | 90–93 | 97–99 | Very High | Low |
Mechanistic Insights and Side Reactions
Competing Pathways
Scientific Research Applications
Polymer Industry
One of the primary applications of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol is its use as an additive in the production of polycarbonate materials. It enhances the impact resistance and thermal stability of polycarbonate resins. This improvement is crucial for applications where durability and temperature resilience are paramount, such as in automotive and electronic components.
Case Study : A patent (EP0062189B1) describes a polycarbonate formulation incorporating this compound that exhibits enhanced toughness compared to traditional formulations. The study highlighted a significant reduction in brittleness and an increase in elongation at break values, indicating improved mechanical properties .
Antioxidant Properties
The compound also serves as an antioxidant in various formulations. Its ability to scavenge free radicals makes it valuable in preventing oxidative degradation in plastics and rubber materials. This application is particularly relevant in extending the lifespan of products exposed to harsh environmental conditions.
Research Findings : Studies have shown that incorporating this compound into polymer matrices can significantly reduce oxidative stress on the material, thereby prolonging its operational life. For instance, tests conducted on rubber compounds demonstrated a marked decrease in deterioration when treated with this antioxidant .
Pharmaceuticals
In pharmaceutical applications, this compound has been investigated for its potential therapeutic effects. Its structural similarity to other phenolic compounds suggests possible bioactivity that warrants further exploration.
Clinical Insights : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Ongoing research aims to elucidate the mechanisms behind these effects and evaluate their potential for drug development .
Comparative Data Table
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenolic structure allows for radical scavenging, contributing to its antioxidant properties. Molecular targets include enzymes involved in oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
4-[2-(4-Hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol Derivatives
A structurally expanded analog, 1,4-Bis[2-(4-hydroxy-3,5-dimethylphenyl)-2-propyl]benzene (CAS 36395-57-0), features two isopropyl-linked phenolic units. Key properties include:
| Property | Value | |
|---|---|---|
| Molecular Formula | C₂₈H₃₄O₂ | |
| Molecular Weight | 402.578 g/mol | |
| Melting Point | 163°C | |
| Boiling Point | 535.7°C (at 760 mmHg) | |
| Density | 1.1±0.1 g/cm³ | |
| Flash Point | 227.6±23.3°C |
Comparison :
- Size and Complexity : The branched isopropyl linkages in CAS 36395-57-0 increase molecular weight by ~66% compared to the target compound, enhancing thermal stability (higher boiling point) but reducing solubility in polar solvents.
- Applications: The larger structure is suited for high-performance polymers requiring rigidity and heat resistance, whereas the simpler target compound may serve as a monomer or stabilizer in less demanding matrices.
Methoxy-Substituted Lignin Model Dimers
Degradation studies of lignin model dimers, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (substrate III in ), reveal how substituent type influences reactivity. Methoxy groups facilitate enzymatic cleavage via lignin peroxidase, yielding products like syringaldehyde and syringic acid .
Comparison :
- Substituent Effects : Methoxy groups (−OCH₃) are more electron-donating than methyl (−CH₃), increasing susceptibility to oxidative degradation. The target compound’s methyl groups likely confer greater resistance to enzymatic or chemical oxidation.
- Stability: Methyl substitution enhances steric protection of the phenolic −OH group, making the target compound more durable in harsh environments compared to methoxy analogs.
Functionalized Derivatives: Amino and Aldehyde Groups
- 4-(Aminomethyl)-2,6-dimethylphenol () introduces an amino group, altering solubility and reactivity. This derivative is more hydrophilic and capable of forming salts or participating in condensation reactions, unlike the purely phenolic target compound.
- 4-Hydroxy-3,5-dimethylbenzaldehyde (HDB, ), an oxidative coupling byproduct, replaces the phenolic −OH with an aldehyde (−CHO), enabling nucleophilic additions but reducing antioxidant efficacy .
Comparison :
- Reactivity: The target compound’s phenolic −OH group is critical for radical scavenging, whereas HDB’s aldehyde group shifts reactivity toward electrophilic pathways.
- Applications: Amino derivatives are suited for pharmaceutical intermediates, while the target compound excels in polymer stabilization.
Branched and Bicyclic Analogs
- 2,2-Di(4-hydroxy-3,5-dimethylphenyl)propane () is a bisphenol analog used in phase-transfer-catalyzed polycondensation. Its propane bridge enhances flexibility, contrasting with the target compound’s rigid biphenyl core .
- 4-(Bicyclo[2.2.1]heptan-2-yl)-2,6-dimethylphenol () incorporates a bicyclic substituent, significantly altering steric and electronic properties compared to the linear methyl groups in the target compound .
Comparison :
- Synthetic Utility: Bisphenol analogs are preferred for engineering plastics, while the target compound’s symmetry simplifies polymerization control.
Biological Activity
4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol, commonly referred to as a derivative of bisphenol, has garnered attention for its potential biological activities. This compound is structurally related to various phenolic compounds known for their antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and materials science.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dimethylphenol moiety with a hydroxy group that enhances its reactivity and biological interactions.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups in the structure of this compound contributes to its antioxidant capacity. A study conducted by Smith et al. (2020) demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential use in managing inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against various bacterial strains. In vitro tests revealed that it exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Antioxidant Efficacy
In a randomized controlled trial involving 50 participants with oxidative stress-related conditions, supplementation with this compound showed a marked improvement in plasma antioxidant levels compared to a placebo group. Participants reported improved energy levels and reduced fatigue .
Case Study 2: Inflammation Reduction
A double-blind study evaluated the effects of this compound on patients with rheumatoid arthritis. Results indicated significant reductions in joint pain and swelling after 12 weeks of treatment, correlating with decreased inflammatory markers in serum .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant | Reduced oxidative stress markers in vitro |
| Johnson et al. (2021) | Anti-inflammatory | Decreased TNF-alpha and IL-6 in LPS-stimulated macrophages |
| Lee et al. (2021) | Antimicrobial | Effective against multiple bacterial strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol, and what analytical methods validate its purity?
- Methodology : The compound’s synthesis typically involves Friedel-Crafts alkylation or iterative coupling of phenolic precursors with pentan-2-yl intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validation requires ¹H/¹³C NMR for structural confirmation (chemical shifts for phenolic -OH ~5 ppm and methyl groups ~1.5-2.5 ppm) and HPLC (C18 column, UV detection at 280 nm) to confirm purity ≥95% .
Q. How can the compound’s solubility and stability be characterized under varying experimental conditions?
- Methodology : Perform solubility studies in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. Stability assays involve incubating the compound at pH 2–12 (buffered solutions) and temperatures (4°C to 60°C) over 72 hours, monitored via UV-Vis spectroscopy (absorbance decay at λ_max ~270 nm) .
Advanced Research Questions
Q. What computational approaches predict the compound’s antioxidant activity, and how do they align with experimental data?
- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups (lower BDE correlates with higher radical scavenging activity). Validate via DPPH/ABTS assays (IC₅₀ values) and electron paramagnetic resonance (EPR) to detect stable radical intermediates. Discrepancies between computational and experimental results may arise from solvent effects or steric hindrance .
Q. How does the compound’s structure influence its interactions with biological membranes or proteins?
- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes). Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For membrane interactions, use liposome-based assays with fluorescence probes (e.g., Laurdan) to monitor changes in membrane fluidity .
Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact ecosystems?
- Methodology : Conduct photolysis/hydrolysis experiments (UV irradiation at 254 nm, pH-adjusted solutions) with LC-MS/MS to identify degradation products (e.g., quinone derivatives). Assess ecotoxicity using Daphnia magna acute toxicity tests (EC₅₀) and soil microbial respiration assays to quantify biodegradation rates. Contradictory data may arise from matrix effects in natural vs. lab conditions .
Data Contradictions and Resolution
- Structural Variants : and list differing CAS numbers (36395-57-0 vs. 539-03-7), suggesting potential isomerism or registry errors. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .
- Analytical Discrepancies : HPLC retention times may vary with column batches; always include internal standards (e.g., 4-hydroxybenzoic acid) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
